molecular formula C9H11NO2 B13921905 1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL

1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL

Cat. No.: B13921905
M. Wt: 165.19 g/mol
InChI Key: VQDJJKNUTHNFHR-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL can be achieved through several methods. One notable approach involves the base-catalyzed cascade synthesis from N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . This method utilizes potassium hydroxide (KOH) as a catalyst and proceeds under moderate to good yields.

Another approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-B]pyridine-5-carbonitriles.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL involves its interaction with molecular targets such as nicotinic receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the ethan-1-OL group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanol

InChI

InChI=1S/C9H11NO2/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-3,6,11H,4-5H2,1H3

InChI Key

VQDJJKNUTHNFHR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(CCO2)C=C1)O

Origin of Product

United States

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